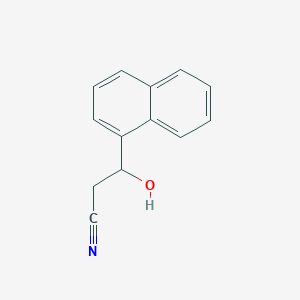
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propanenitrile backbone, with a naphthalene ring as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: Naphthalene-1-carbaldehyde, malononitrile, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-3-(naphthalen-1-yl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxy-3-(naphthalen-1-yl)propanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Oxo-3-(naphthalen-1-yl)propanenitrile
Reduction: 3-Hydroxy-3-(naphthalen-1-yl)propanamine
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-(phenyl)propanenitrile: Similar structure but with a phenyl group instead of a naphthalene ring.
3-Hydroxy-3-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a naphthalene ring.
3-Hydroxy-3-(benzyl)propanenitrile: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-hydroxy-3-naphthalen-1-ylpropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8H2 |
InChIキー |
ZGYIXPXUGGEAKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


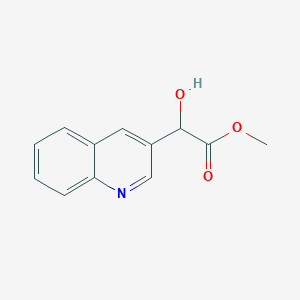
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
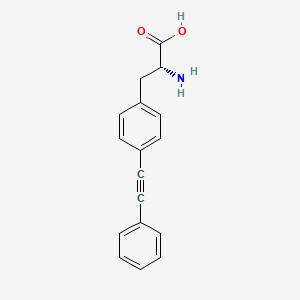
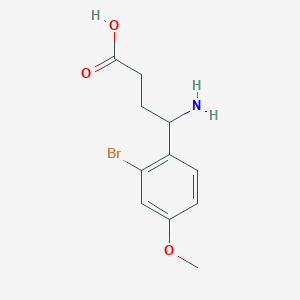
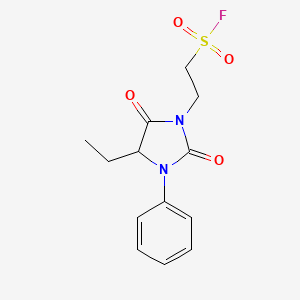
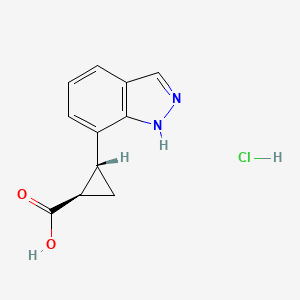
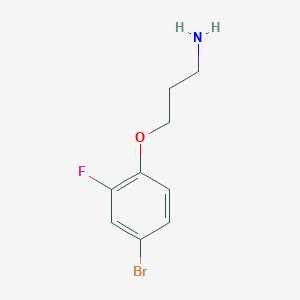
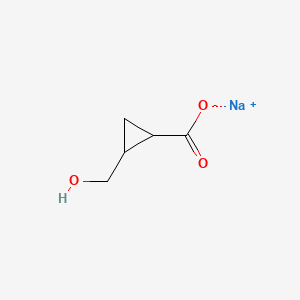
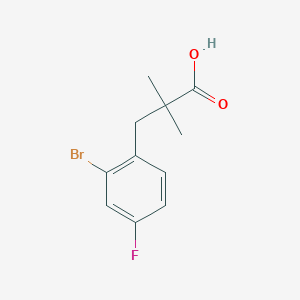

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)


